molecular formula C10H12ClNO2 B1423039 2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride CAS No. 1311316-63-8

2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride

Cat. No. B1423039
M. Wt: 213.66 g/mol
InChI Key: CCXFRHKTGXWCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride” is a derivative of indole . Indole derivatives are known for their diverse biological and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Scientific Research Applications

Synthesis and Derivatives Formation

  • Indoloketopiperazine Derivatives : A study by Ghandi, Zarezadeh, and Taheri (2012) reported the successful synthesis of novel substituted indoloketopiperazine derivatives using a three-component Ugi reaction.

  • Novel Indole and Imidazolinone Derivatives : Klásek, Lyčka, and Holčapek (2007) discovered a molecular rearrangement leading to new indole and imidazolinone derivatives (Klásek, Lyčka, & Holčapek, 2007).

  • Thiazole Derivatives Synthesis : Muralikrishna et al. (2014) explored the synthesis and characterization of thiazole derivatives containing indole moiety (Muralikrishna et al., 2014).

Biochemical and Pharmaceutical Applications

  • Antibacterial and Antioxidant Properties : A study by Rubab et al. (2017) evaluated the antibacterial potentials and enzyme inhibitory activities of certain indole derivatives (Rubab et al., 2017).

  • Antimicrobial Activities of Novel Indole Derivatives : Anekal and Biradar (2012) assessed the antimicrobial activities of novel indole derivatives synthesized through conventional and microwave-assisted methods (Anekal & Biradar, 2012).

  • Biopolymeric Hydrogels for Medical Applications : Chitra et al. (2017) synthesized Indole-3-acetic acid/diol-based pH-sensitive biopolymeric hydrogels with potential for antibacterial, antifungal, and antioxidant applications in medical settings (Chitra et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis of N-Substituted Acetic Acids : Dudinov, Kozhinov, and Krayushkin (2001) developed a new method for synthesizing N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids (Dudinov, Kozhinov, & Krayushkin, 2001).

  • Hydroperoxide Formation in IAA Degradation : Gazarian et al. (1998) provided evidence for skatolyl hydroperoxide formation during the degradation of Indol-3-yl acetic acid, a crucial process in plant growth and development (Gazarian et al., 1998).

Other Relevant Studies

  • Heterocyclic Compound Synthesis : Kametani, Takahashi, Kigawa, Ihara, and Fukumoto (1977) explored the synthesis of 1-substituted 7-methoxymitosenes, contributing to the field of heterocyclic compound research (Kametani et al., 1977).

  • Synthesis of Nitrogen/Sulfur Heterocycles : Boraei, Sarhan, Yousuf, and Barakat (2020) focused on synthesizing a series of nitrogen and sulfur heterocyclic systems by linking four different rings, including indole (Boraei et al., 2020).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future direction could involve further exploration and development of “2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride” and other indole derivatives for various therapeutic applications.

properties

IUPAC Name

2-(2,3-dihydro-1H-indol-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,7,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXFRHKTGXWCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride

CAS RN

1311316-63-8
Record name 2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride
Reactant of Route 2
2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride
Reactant of Route 3
2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride
Reactant of Route 4
2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride
Reactant of Route 5
2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride
Reactant of Route 6
2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride

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